![molecular formula C15H11ClF3N3O2 B12512162 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(hydroxyimino)methyl]-2-phenylacetamide](/img/structure/B12512162.png)
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(hydroxyimino)methyl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(hydroxyimino)methyl]-2-phenylacetamide is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, along with a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(hydroxyimino)methyl]-2-phenylacetamide typically involves multiple steps. One common route starts with the preparation of 3-chloro-5-(trifluoromethyl)pyridine, which can be synthesized by chlorination and trifluoromethylation of pyridine . This intermediate is then reacted with appropriate reagents to introduce the hydroxyimino and phenylacetamide groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(hydroxyimino)methyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(hydroxyimino)methyl]-2-phenylacetamide has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(hydroxyimino)methyl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3-chloro-2-fluoro-5-(trifluoromethyl)pyridine: A fluorinated analog with similar chemical properties.
2-chloro-5-(trifluoromethyl)benzoic acid: A related compound with a benzoic acid moiety.
Uniqueness
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(hydroxyimino)methyl]-2-phenylacetamide is unique due to its combination of a pyridine ring with chlorine and trifluoromethyl substitutions, along with a hydroxyimino and phenylacetamide group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications.
Properties
Molecular Formula |
C15H11ClF3N3O2 |
|---|---|
Molecular Weight |
357.71 g/mol |
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(hydroxyiminomethyl)-2-phenylacetamide |
InChI |
InChI=1S/C15H11ClF3N3O2/c16-11-6-10(15(17,18)19)7-20-13(11)12(14(23)21-8-22-24)9-4-2-1-3-5-9/h1-8,12,24H,(H,21,22,23) |
InChI Key |
OQONZUMJEVBWCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1-methyl-1H-pyrrole-2-carbohydrazide](/img/structure/B12512079.png)
![3-[(Tert-butoxycarbonyl)amino]-4-(furan-2-yl)butanoic acid](/img/structure/B12512091.png)
![[2,4,5-Tris(hydroxymethyl)phenyl]methanol](/img/structure/B12512092.png)
![4-Amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one](/img/structure/B12512099.png)
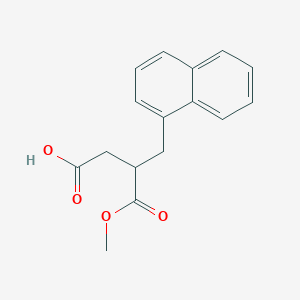
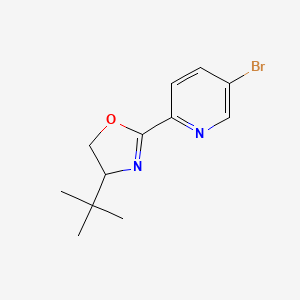

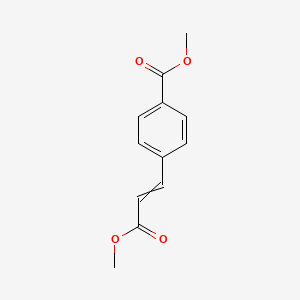
![2-amino-N-[5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide;dihydrochloride](/img/structure/B12512133.png)
![1-[(2,6-Difluorophenyl)methyl]-3-methylurea](/img/structure/B12512138.png)
![2-({[1-(9H-fluoren-9-yl)ethoxy]carbonyl}amino)-3-hydroxybutanoic acid](/img/structure/B12512144.png)
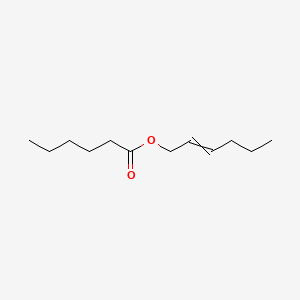
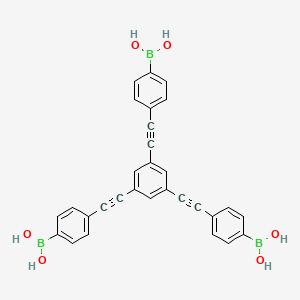
![6-[3-(methylamino)pyrrolidin-1-yl]-N4-(1-methylcyclopropyl)pyrimidine-2,4-diamine](/img/structure/B12512164.png)
